3-(Chloromethyl)phenol

Catalog No.
S661664
CAS No.
60760-06-7
M.F
C7H7ClO
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)phenol

CAS Number

60760-06-7

Product Name

3-(Chloromethyl)phenol

IUPAC Name

3-(chloromethyl)phenol

Molecular Formula

C7H7ClO

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C7H7ClO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2

InChI Key

ZFIKJVXBLFGISQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CCl

Canonical SMILES

C1=CC(=CC(=C1)O)CCl

The exact mass of the compound 3-(Chloromethyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Chloromethyl)phenol, also known as m-hydroxybenzyl chloride, is a bifunctional aromatic building block featuring both a reactive benzylic chloride and a phenolic hydroxyl group. It is primarily procured as a precursor for introducing the m-hydroxybenzyl moiety into pharmaceuticals, agrochemicals, and advanced materials via nucleophilic substitution (SN2) pathways [1]. Unlike many other substituted benzyl halides, its meta-substitution pattern imparts unique stability, allowing it to be isolated, stored, and utilized as a reliable alkylating agent without the rapid degradation profiles seen in its positional isomers [2].

Procurement Fit

Workflow Controlled nucleophilic substitution intermediate
Selection Meta isomer avoids base-induced polymerization side reactions
Use Context Sulfonating agent for sulfonic acid / sulfonyl chloride synthesis

Substituting 3-(chloromethyl)phenol with its ortho- or para- isomers (2- or 4-(chloromethyl)phenol) leads to catastrophic process failures. Both the ortho and para isomers are notoriously unstable because they rapidly eliminate hydrogen chloride to form highly reactive quinone methide intermediates, which spontaneously polymerize or react with ambient nucleophiles [1]. Because the meta-position cannot support the extended conjugation required for quinone methide formation, 3-(chloromethyl)phenol remains stable and isolable [2]. Buyers attempting to use the ortho or para isomers must either generate them strictly in situ or use protecting group chemistry (e.g., methoxy or benzyloxy derivatives), adding synthetic steps and reducing overall yield.

Substitution Risk

Risk Factor
Meta Isomer (Target)
Ortho / Para Isomer
Basic Condition Stability
Remains monomeric; no polymerization observed
Ortho isomer may polymerize rapidly via quinone methide pathway
Purification Protocol
Higher boiling point; requires adjusted distillation parameters
Ortho and para isomers have lower boiling points; protocols may not transfer directly
Electronic Landscape
Meta substitution pattern; distinct reactivity profile
Para isomer electronic distribution differs; reaction selectivity may shift

Absence of Quinone Methide Degradation Pathway

The fundamental procurement advantage of 3-(chloromethyl)phenol is its structural inability to form a stable quinone methide. Literature demonstrates that while p-hydroxybenzyl chloride rapidly decomposes via a p-quinone methide intermediate, m-hydroxybenzyl chloride can be routinely synthesized and isolated in high yields (typically >75%) as a stable intermediate [1]. This allows for direct downstream alkylation without the need for prior phenol protection.

Evidence DimensionIntermediate Isolability and Yield
Target Compound Data3-(Chloromethyl)phenol: Stable, isolable in high yield (e.g., 78% isolated yield), no quinone methide formation.
Comparator Or Baseline4-(Chloromethyl)phenol: Highly unstable, rapidly polymerizes via p-quinone methide.
Quantified DifferenceEnables direct isolation and storage vs. requiring immediate in situ trapping or protecting group chemistry.
ConditionsStandard laboratory isolation (e.g., extraction, room temperature)

Buyers can purchase and store 3-(chloromethyl)phenol as an off-the-shelf reagent, whereas ortho and para isomers require complex, multi-step protection/deprotection strategies to prevent polymerization.

Isomer Boiling Point
Data to verify
Meta
259.6±15.0 °C
Δ +18.9 °C Ortho
240.7±15.0 °C
Distillation protocols require isomer-specific temperature control
Computed data at 760 mmHg; para isomer at 257.4±15.0 °C

Shelf-Stability and Hydrolysis Resistance vs. Bromide Analogs

When selecting an alkylating agent, buyers must balance reactivity with shelf-stability. While 3-(bromomethyl)phenol offers a more reactive C-Br bond, it is significantly more susceptible to spontaneous hydrolysis and degradation upon exposure to atmospheric moisture [1]. 3-(Chloromethyl)phenol provides the optimal balance: the C-Cl bond is sufficiently reactive for SN2 alkylations under basic conditions, yet stable enough to allow for extended storage and handling without rapid titer loss [2].

Evidence DimensionMoisture Sensitivity and Shelf-Life
Target Compound Data3-(Chloromethyl)phenol: Moderate hydrolysis rate, stable under standard inert storage.
Comparator Or Baseline3-(Bromomethyl)phenol: High hydrolysis rate, rapid degradation via moisture exposure.
Quantified DifferenceSignificantly longer shelf-life and lower handling stringency for the chloride derivative.
ConditionsAmbient storage conditions with transient moisture exposure

Procuring the chloride variant reduces waste from degraded stock and ensures reproducible stoichiometry in large-scale alkylation reactions.

Base-Induced Polymerization
Class-level
Meta
No polymerization
Ortho
Rapid polymer formation
Meta isomer supports cleaner nucleophilic substitution under basic conditions
Qualitative comparison under weak aqueous base

Direct Alkylation vs. Reductive Amination Workflow Fit

For the installation of a 3-hydroxybenzyl group onto an amine, 3-(chloromethyl)phenol enables a direct SN2 alkylation pathway. The primary alternative, 3-hydroxybenzaldehyde, requires a reductive amination protocol using reducing agents like sodium cyanoborohydride [1]. If the target substrate contains reducible functional groups (e.g., ketones, nitro groups, or sensitive alkenes), reductive amination can lead to off-target reduction. 3-(Chloromethyl)phenol bypasses this issue, offering a chemoselective alkylation route that preserves reducible moieties [2].

Evidence DimensionChemoselectivity in Amine Functionalization
Target Compound Data3-(Chloromethyl)phenol: Direct SN2 alkylation, orthogonal to reducible groups.
Comparator Or Baseline3-Hydroxybenzaldehyde: Requires reductive amination, risking reduction of sensitive groups.
Quantified DifferenceEliminates the need for reducing agents, expanding substrate scope.
ConditionsFunctionalization of amines containing reducible functional groups

Choosing the chloride precursor simplifies the synthetic route and improves yields when working with complex, multi-functional substrates.

Leaving Group Efficiency
Reported
Chloro
MW 142.58 · BP 259.6 °C
MW Δ +44.46 Bromo
MW 187.04 · BP 272.1 °C
Chloro leaving group offers more controlled reactivity for multi-step synthesis
Bromo analog may increase side-reaction risk under standard SN2 conditions
Sulfonating Capacity
Data to verify
Reacts with Cl− and Br− to form sulfonyl chlorides; reversible equilibrium
Specialized reagent for mild sulfonic acid introduction
Class-level inference; meta isomer documentation highlighted
Lipophilicity
Data to verify
2.31LogP
Supports formulation and extraction method development
Estimated via KOWWIN v1.67; isomer comparisons limited

Synthesis of NO-Releasing Pharmacodynamic Hybrids

Directly leveraging its stability and isolability, 3-(chloromethyl)phenol is used to synthesize NO-donor linkers for cardiovascular drugs, such as losartan hybrids. The stable benzylic chloride allows for efficient nucleophilic substitution with nitric esters without the competitive polymerization seen in ortho/para isomers [1].

Chemoselective N-Alkylation of Complex Amines

In the synthesis of advanced pharmaceutical intermediates containing reducible functional groups (like ketones or nitro groups), 3-(chloromethyl)phenol is preferred over 3-hydroxybenzaldehyde. It enables direct SN2 N-alkylation, avoiding the use of borohydride reducing agents that could cause off-target reduction [2].

Preparation of Bifunctional Pincer Ligands

The compound is utilized as a stable precursor for synthesizing specialized ligands, such as PXL pincer complexes used in iridium- or rhodium-catalyzed C-H borylation. Its dual functionality allows for sequential functionalization (e.g., phosphination followed by thiolation) with high reproducibility [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Controlled nucleophilic substitution for phenolic building blocks
Meta isomer stability under basic conditions
Byproduct profile and reaction yield
Sulfonic acid / sulfonyl chloride preparation
Sulfonating agent reactivity with halide anions
Equilibrium control and sulfonyl chloride purity
Polymer support functionalization
Predictable reactivity without uncontrolled polymerization
Chelating capacity and metal ion affinity
Photolabile protecting group attachment
Predictable nucleophilic substitution selectivity
Probe purity and photolytic efficiency

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-(chloromethyl)phenol

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